molecular formula F6Li2Sn B1174283 ENOXOLONE DIHYDROGEN PHOSPHATE CAS No. 18416-35-8

ENOXOLONE DIHYDROGEN PHOSPHATE

カタログ番号: B1174283
CAS番号: 18416-35-8
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Enoxolone dihydrogen phosphate (EDHP) is a phosphorylated derivative of enoxolone (18β-glycyrrhetinic acid), a triterpenoid compound derived from licorice root (Glycyrrhiza glabra). Enoxolone itself has been extensively studied for its anti-inflammatory, antiviral, and antimicrobial properties . The dihydrogen phosphate modification likely enhances solubility or bioavailability, a common strategy for improving the pharmacokinetic profile of hydrophobic triterpenoids.

特性

CAS番号

18416-35-8

分子式

F6Li2Sn

同義語

ENOXOLONE DIHYDROGEN PHOSPHATE

製品の起源

United States

類似化合物との比較

Clindamycin Phosphate

  • Structure: A phosphate ester of clindamycin, a lincosamide antibiotic. Its chemical name includes a dihydrogen phosphate group linked to a galactooctopyranoside backbone .
  • Mechanism : Acts as a prodrug, hydrolyzed to active clindamycin to inhibit bacterial protein synthesis.
  • EDHP’s activity against C. difficile toxin production contrasts with clindamycin’s broader antibiotic action .

Dinonoxynol-4 Phosphate

  • Structure: A nonionic surfactant with a polyethylene glycol (PEG) chain and a terminal phosphate group .
  • Application : Primarily used in industrial formulations (e.g., detergents).

Functional Analogues

Dihydroxyacetone Phosphate (DHAP)

  • Structure : A 3-carbon sugar phosphate involved in glycolysis and lipid biosynthesis .
  • Role in Metabolism : Central to energy metabolism, unlike EDHP, which disrupts purine salvage pathways in C. difficile .
  • Key Difference : DHAP is a natural metabolite, whereas EDHP is a synthetic or semi-synthetic derivative with therapeutic intent.

Potassium Dihydrogen Phosphate (KH₂PO₄)

  • Application : Widely used in fertilizers, food additives, and buffer solutions .
  • Key Difference: KH₂PO₄ is an inorganic salt without organic moieties, whereas EDHP combines a triterpenoid with a phosphate group for targeted biological activity.

Therapeutic Analogues

Dimethicone PEG-10 Phosphate

  • Structure : A silicone polymer modified with PEG and a phosphate group .
  • Application : Used in cosmetics for emulsification and skin conditioning.
  • Key Difference: EDHP’s triterpenoid core enables specific binding to bacterial targets (e.g., Ade and AtpA in C. difficile), unlike this polymer’s physical barrier function .

2-Hydroxyhexadecyl Dihydrogen Phosphate

  • Structure : A fatty alcohol phosphate ester .
  • Application: Limited data, but similar phosphate esters are used in lipid-based drug delivery.
  • Key Difference: EDHP’s triterpenoid structure provides distinct anti-toxin activity, whereas alkyl phosphates primarily serve as excipients.

Data Tables

Table 1: Structural and Functional Comparison of EDHP with Selected Compounds

Compound Core Structure Phosphate Group Role Primary Application Molecular Targets (if known)
Enoxolone Dihydrogen Phosphate Triterpenoid Solubility/bioenhancement Antimicrobial (toxin inhibition) Ade, AtpA (C. difficile)
Clindamycin Phosphate Lincosamide Prodrug activation Antibiotic Bacterial ribosomes
Dinonoxynol-4 Phosphate PEG-nonylphenol Surfactant stabilization Industrial formulations N/A
Dihydroxyacetone Phosphate Sugar alcohol Metabolic intermediate Glycolysis/lipid synthesis Enzymes in glycolysis

Table 2: EC₅₀ and Key Metabolic Effects of EDHP vs. Clindamycin Phosphate

Parameter Enoxolone Dihydrogen Phosphate Clindamycin Phosphate
EC₅₀ (Toxin Inhibition) 16 µM (TcdA/TcdB) Not applicable (broad-spectrum)
Metabolic Targets Purine salvage, phosphate/ATP Protein synthesis (50S ribosome)
Bacterial Resistance Risk Low (multi-target action) High (single-target)

Research Findings and Gaps

  • EDHP’s Multi-Target Action: Enoxolone (and by extension EDHP) disrupts C. difficile toxin production by binding Ade (adenine deaminase) and AtpA (ATP synthase), reducing hypoxanthine and ATP levels . This dual mechanism contrasts with single-target antibiotics like clindamycin.
  • Phosphate Dependency : EDHP’s anti-toxin effects are reversed by triethyl phosphate supplementation, highlighting phosphate metabolism as a critical pathway .
  • Gaps in Evidence: No direct studies on EDHP’s pharmacokinetics or toxicity were found in the provided materials. Comparative data with other triterpenoid phosphates (e.g., betulinic acid derivatives) are also absent.

Q & A

Q. What are best practices for presenting raw and processed data in Enoxolone Dihydrogen Phosphate research?

  • Methodological Answer : Segregate raw data (e.g., XRD diffractograms, HPLC chromatograms) into appendices. In the main text, include processed datasets (normalized intensities, retention times) with error margins. Use box plots for batch variability and scatter plots for dose-response relationships. Adhere to IUPAC guidelines for significant figures .

Q. How can researchers quantify uncertainty in phosphate content measurements?

  • Methodological Answer : Perform triplicate analyses using ion chromatography with internal standards (e.g., KH2PO4). Calculate relative standard deviation (RSD) and propagate errors through subsequent calculations. For low-concentration samples, apply detection limit formulas per ICH Q2(R1) .

Methodological Troubleshooting

Q. Why might Enoxolone Dihydrogen Phosphate exhibit batch-dependent variability in solubility?

  • Methodological Answer : Investigate polymorphic forms via differential scanning calorimetry (DSC) and powder XRD. Assess residual solvents (e.g., ethanol) via GC-MS, as trace solvents can nucleate alternative crystal forms. Standardize recrystallization solvents and cooling rates .

Q. How to address discrepancies between computational and experimental LogP values for Enoxolone Dihydrogen Phosphate?

  • Methodological Answer : Re-evaluate force field parameters in molecular dynamics simulations, focusing on phosphate solvation. Experimentally, determine LogP via shake-flask method at multiple pH levels. Compare with organophosphate analogs to identify systematic errors .

Interdisciplinary Applications

Q. Can Enoxolone Dihydrogen Phosphate’s phase-modifying properties inform materials science research?

  • Methodological Answer : Yes. Adapt protocols from magnesium oxysulfate studies, where dihydrogen phosphates enhance 5·1·7 phase strength. Test enoxolone’s hydrophobic moieties for corrosion inhibition in metal-phosphate coatings .

Q. What pharmacological assays are most sensitive to Enoxolone Dihydrogen Phosphate’s bioactivity?

  • Methodological Answer : Use fluorogenic substrates in phosphatase inhibition assays. For in vivo models, prioritize zebrafish embryos for high-throughput toxicity screening. Cross-validate with mammalian cell lines (e.g., HepG2) to assess metabolic stability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。